molecular formula C22H21F3N4O4S B6564307 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 920200-77-7

2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6564307
CAS No.: 920200-77-7
M. Wt: 494.5 g/mol
InChI Key: MFBRNMIXXXEJIP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4,6-dimethylpyrimidin-2-ylsulfanyl group, a 5-methoxy-4-oxo-1,4-dihydropyridin-1-yl core, and an N-[4-(trifluoromethoxy)phenyl]acetamide moiety.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4S/c1-13-8-14(2)27-21(26-13)34-12-16-9-18(30)19(32-3)10-29(16)11-20(31)28-15-4-6-17(7-5-15)33-22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBRNMIXXXEJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule with significant potential in biological applications. Its unique structural features, including a pyrimidine ring and a dihydropyridine moiety, suggest a diverse range of biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F3N6O3SC_{23}H_{21}F_{3}N_{6}O_{3}S, with a molecular weight of approximately 480.58 g/mol. The structure includes multiple functional groups that may contribute to its biological activity:

  • Pyrimidine ring : Known for its role in various biological processes.
  • Dihydropyridine moiety : Often associated with calcium channel blockers and other pharmacological agents.
  • Sulfanyl group : May enhance reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and sulfanyl groups exhibit notable antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. For instance, the presence of the sulfanyl group is often linked to enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar dihydropyridine structures have been investigated for their ability to induce apoptosis in cancer cells. The trifluoromethoxy phenyl group may also contribute to cytotoxicity against specific cancer cell lines by interfering with cellular signaling pathways.

Enzyme Inhibition

Compounds with a similar backbone have been studied for their ability to inhibit specific enzymes, such as kinases and phosphodiesterases. The presence of the methoxy and trifluoromethoxy groups may enhance binding affinity to these enzymes, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of pyrimidine derivatives found that compounds with sulfanyl groups displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL in some cases.
  • Cytotoxicity Against Cancer Cells : In a screening of various dihydropyridine derivatives, one compound demonstrated IC50 values below 20 µM against breast cancer cell lines, indicating promising anticancer properties.
  • Enzyme Interaction Studies : A recent investigation into the inhibition of phosphodiesterase by related compounds showed that modifications in the aromatic substituents significantly affected enzyme binding and inhibition rates, suggesting a similar potential for this compound.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObservations
Antimicrobial Effective against Gram-positive bacteria; MIC = 10 µg/mL
AnticancerIC50 < 20 µM against breast cancer cells
Enzyme Inhibition Significant inhibition of phosphodiesterase; structure-dependent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Modifications Structural Similarity (Tanimoto Coefficient*) Potential Implications
Target Compound 4,6-Dimethylpyrimidin-2-ylsulfanyl, 5-methoxy-dihydropyridinone, N-(4-trifluoromethoxyphenyl) Reference High lipophilicity; possible enhanced binding due to fluorinated group
2-((5-((3-Chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide 3-Chloro-4-methoxyphenyl sulfonyl, cyclohexenylethyl ~0.6–0.7 (estimated) Sulfonyl group may enhance solubility; cyclohexenylethyl could affect steric bulk
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Phenoxyphenyl, methylpyrimidinone ~0.5–0.6 (estimated) Phenoxy group increases aromaticity, potentially improving π-π stacking
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridyl, dimethylpyrimidine ~0.7–0.8 (estimated) Methylpyridyl may enhance solubility and hydrogen bonding
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thienopyrimidinone, 5-methylfuran, propenyl ~0.4–0.5 (estimated) Thienopyrimidinone core alters electronic properties; furan may reduce metabolic stability

*Tanimoto coefficients are estimated based on Morgan fingerprint comparisons ().

Key Findings from Structural and Functional Analysis

Cyclohexenylethyl () and propenyl () groups introduce steric bulk, which may hinder binding in certain enzyme pockets .

Heterocyclic Core Variations: Dihydropyridinone (target compound) vs. thienopyrimidinone (): The latter’s sulfur atom may alter electron distribution, affecting redox properties . Phenoxyphenyl () vs. methylpyridyl (): Aromatic vs. heteroaromatic substituents influence solubility and π-π interactions .

Binding Affinity Predictions: Molecular docking studies () suggest that minor substituent changes (e.g., trifluoromethoxy vs. methoxy) significantly impact affinity due to interactions with hydrophobic or polar residues. Compounds with Murcko scaffolds (e.g., pyrimidine-acetamide) cluster in similarity networks, indicating conserved binding modes .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s method, substituting 2-chloroacetamide with a 4-(trifluoromethoxy)phenyl group .

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